4-[3-(4-Fluorophenyl)propyl]aniline
Description
4-[3-(4-Fluorophenyl)propyl]aniline is a fluorinated aromatic amine characterized by a propyl linker connecting a 4-fluorophenyl group to an aniline moiety. Its molecular formula is C₁₅H₁₆FN, with a molar mass of 229.30 g/mol. The compound’s structure combines the electron-withdrawing fluorine substituent with the nucleophilic aniline group, making it a versatile intermediate in medicinal chemistry for synthesizing receptor ligands or enzyme inhibitors .
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3,17H2 |
InChI Key |
SLERLVNNLWBCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)propyl]aniline typically involves the reaction of 4-fluorobenzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(4-Fluorophenyl)propyl]aniline may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[3-(4-Fluorophenyl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)propyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
JMS-17-2 Analogs (F-JMS-17-2 and MeO-JMS-17-2)
- Structure: These analogs feature a pyrrolo[1,2-a]quinoxaline core with a propyl-piperidine linker substituted with 4-fluorophenyl (F-JMS-17-2) or 4-methoxyphenyl (MeO-JMS-17-2) groups.
- Biological Activity: Both analogs are under investigation as PET radioligands for CX3CR1 imaging, with [¹⁸F]F-JMS-17-2 showing promise due to fluorine-18’s favorable half-life .
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline
- Structure : Contains a fluorine at the 3-position of the aniline ring and a propylpiperazine group at the 4-position.
Modifications to the Propyl Linker and Side Chains
N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline
- Structure : Features a chlorophenyl group on the propyl linker and a phenethyloxy substituent on the aniline ring.
SCH58235 (Metabolite of SCH48461)
- Structure: A cholesterol absorption inhibitor derived from SCH48461, with a glucuronide group on the C4-phenol.
- Key Differences :
Heterocyclic Additions
Compound 26 (Piperidine-Modified Aniline)
- Structure : Contains piperidinyl groups at multiple positions, including a piperidin-1-ylpropyl side chain.
N,N-bis(2-chloroethyl)-4-[6-[3-(benzimidazolyl)propyl]aniline
- Structure : Incorporates benzimidazole rings and chloroethyl groups.
Data Table: Structural and Functional Comparison
Biological Activity
4-[3-(4-Fluorophenyl)propyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
4-[3-(4-Fluorophenyl)propyl]aniline features a fluorinated phenyl group which may enhance its biological activity by influencing interactions with biological targets. The compound's molecular structure is crucial for its function, particularly in modulating enzyme activities and receptor interactions.
The mechanism of action for 4-[3-(4-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity by:
- Binding to Active Sites : The compound can bind to the active sites of enzymes, altering their catalytic efficiency.
- Altering Protein Conformation : It may induce conformational changes in target proteins, affecting their function.
- Interfering with Biological Pathways : By interacting with key components in metabolic pathways, it can influence cellular processes.
Biological Activities
Research indicates that 4-[3-(4-Fluorophenyl)propyl]aniline exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against several pathogens. The compound's fluorinated structure may contribute to enhanced efficacy against resistant strains.
- Anticancer Potential : There is ongoing investigation into its role as an anticancer agent, particularly in targeting specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Moderate activity against E. coli | |
| Anticancer | Potential cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
- Antibacterial Activity : A study highlighted the compound's effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant potency compared to standard antibiotics like kanamycin. The compound showed an IC50 value of 5.6 µM against the enzyme ecKAS III, suggesting a mechanism involving enzymatic inhibition .
- Anticancer Research : In vitro studies have demonstrated that 4-[3-(4-Fluorophenyl)propyl]aniline can induce apoptosis in certain cancer cell lines. These findings warrant further exploration into its potential as a therapeutic agent for cancer treatment.
Applications in Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further drug development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
